7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
7-Chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core fused with a 1,2,4-oxadiazole moiety. Key structural elements include:
- A 7-chloro substituent on the benzoxazinone ring, which may enhance metabolic stability and target binding .
- A 1,2,4-oxadiazole ring linked via a methyl group to the benzoxazinone nitrogen. This five-membered heterocycle is known for its bioisosteric properties, often improving pharmacokinetic profiles in drug candidates .
- A 4-(trifluoromethoxy)phenyl group attached to the oxadiazole ring. The trifluoromethoxy substituent increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
Benzoxazinones are pharmacologically significant, with reported activities including antimicrobial, anticancer, and anti-inflammatory effects.
Properties
IUPAC Name |
7-chloro-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O4/c19-11-3-6-13-14(7-11)27-9-16(26)25(13)8-15-23-17(24-29-15)10-1-4-12(5-2-10)28-18(20,21)22/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIDWXAOFORHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The oxadiazole ring
Biological Activity
7-Chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS #1105210-82-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antioxidant effects, based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 425.7 g/mol. Although specific physical properties such as melting point and boiling point are not available, the compound's structure suggests potential reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant anticancer properties. For instance, a related benzodioxole derivative demonstrated potent anticancer activity against the Hep3B liver cancer cell line. The study reported that this compound induced cell cycle arrest in the G2-M phase and reduced the secretion of alpha-fetoprotein (α-FP), a marker often elevated in liver cancer .
Case Study: Anticancer Mechanism
A detailed investigation into the mechanism of action revealed that the compound induced apoptosis in cancer cells through a caspase-dependent pathway. Cell cycle analysis showed a significant decrease in the G1 phase and an increase in the G2-M phase after treatment with the compound, indicating its potential as an effective anticancer agent .
Antioxidant Activity
In addition to its anticancer effects, the compound may possess antioxidant properties. Research on structurally similar compounds has shown that they can inhibit lipid peroxidation and scavenge free radicals effectively. For example, derivatives tested in DPPH assays demonstrated varying degrees of antioxidant activity, highlighting the importance of structural modifications in enhancing bioactivity .
Comparative Antioxidant Activity
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Compound 2a | 39.85 | |
| Trolox (standard) | 7.72 | |
| Similar oxadiazole derivatives | Varies |
The biological activities of 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are hypothesized to involve several mechanisms:
- Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, particularly at the G2-M checkpoint.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells.
- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Chloro vs. Fluoro Substituents: The target compound’s 7-Cl group may enhance electron-withdrawing effects compared to 4-F in ’s quinazolinone analog. Chlorine’s larger atomic radius could improve hydrophobic interactions in target binding .
- Trifluoromethoxy vs.
- Core Heterocycles: Benzoxazinones (target) vs. quinazolinones () differ in ring saturation and electronic properties, which may influence target selectivity.
Physicochemical Properties
Table 2: Predicted Physicochemical Comparison
Implications :
- The target compound’s lower rotatable bond count (6 vs. 7–8 in analogs) may reduce conformational flexibility, improving target binding entropy.
Toxicity and Environmental Considerations
- The 7-Cl and trifluoromethoxy groups may raise concerns about bioaccumulation, necessitating future ecotoxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
